molecular formula C10H16O B021974 beta-Cyclocitral-d5 CAS No. 78995-98-9

beta-Cyclocitral-d5

Cat. No. B021974
CAS RN: 78995-98-9
M. Wt: 157.26 g/mol
InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N
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Patent
US04868340

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
15.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20.35 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].COCCO[AlH2-]O[CH2:13][CH2:14][O:15]C.[Na+].C[CH:19](O)[CH2:20][CH3:21].Cl.[CH3:24]CCCCC>C1COCC1.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH2:2][CH2:1][CH2:24][C:20]([CH3:19])([CH3:21])[C:13]=1[CH:14]=[O:15] |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
mixture
Quantity
15.9 mL
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20.35 g
Type
reactant
Smiles
CC(CC)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 45 mn
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After having been left at 15° during 5 mn, there
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was then raised to 40° and, at this temperature, it
WAIT
Type
WAIT
Details
was left
ADDITION
Type
ADDITION
Details
were rapidly added
EXTRACTION
Type
EXTRACTION
Details
an extraction
WASH
Type
WASH
Details
The combined organic extracts were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
on distillation in a bulb apparatus

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(CCC1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04868340

Procedure details

54.2 Ml (0.077M) of a 1.42N solution of butyl-lithium in hexane were added at -10/+15° to a solution of 10.0 g (0.055M) of methyl beta-cyclogeranate in 150 ml of anhydrous THF. After having been left at 15° during 5 mn, there were added to the reaction mixture 15.9 ml of a 70% solution of VITRIDE in toluene (0.055M). The temperature of the mixture was then raised to 40° and, at this temperature, it was left under stirring for 45 mn. The mixture was then rapidly poured at 15° onto a solution of 20.35 g (0.275M) of 2-butanol in 100 ml of THF. At the end of the reaction, 150 ml of a 5% aqueous HCl were rapidly added and an extraction was then carried out with ether. The combined organic extracts were washed, dried over Na2SO4 and concentrated to give a residue which, on distillation in a bulb apparatus, gave 7.74 g of beta-cyclocitral (purity: 76%; yield: 70%). By carrying out the hydrolysis with a saturated aqueous solution of ammonium chloride or with aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained the isomeric content of which was of about 70/30.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
15.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20.35 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].COCCO[AlH2-]O[CH2:13][CH2:14][O:15]C.[Na+].C[CH:19](O)[CH2:20][CH3:21].Cl.[CH3:24]CCCCC>C1COCC1.C1(C)C=CC=CC=1>[CH3:4][C:3]1[CH2:2][CH2:1][CH2:24][C:20]([CH3:19])([CH3:21])[C:13]=1[CH:14]=[O:15] |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
mixture
Quantity
15.9 mL
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20.35 g
Type
reactant
Smiles
CC(CC)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 45 mn
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After having been left at 15° during 5 mn, there
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was then raised to 40° and, at this temperature, it
WAIT
Type
WAIT
Details
was left
ADDITION
Type
ADDITION
Details
were rapidly added
EXTRACTION
Type
EXTRACTION
Details
an extraction
WASH
Type
WASH
Details
The combined organic extracts were washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
DISTILLATION
Type
DISTILLATION
Details
on distillation in a bulb apparatus

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(CCC1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.